methyl 5-benzyl-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 5-benzyl-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound that features a thiazole ring, a pyrazole ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-benzyl-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-benzyl-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as halides or amines .
Scientific Research Applications
Methyl 5-benzyl-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 5-benzyl-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction, or alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole and pyrazole derivatives, such as:
- Methyl 5-benzyl-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate
- 5-Amino-3-methyl-1-phenylpyrazole
- Thiazole derivatives with various substituents
Uniqueness
What sets this compound apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H20N4O3S |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
methyl 5-benzyl-2-[(5-methyl-1-phenylpyrazole-4-carbonyl)amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C23H20N4O3S/c1-15-18(14-24-27(15)17-11-7-4-8-12-17)21(28)26-23-25-20(22(29)30-2)19(31-23)13-16-9-5-3-6-10-16/h3-12,14H,13H2,1-2H3,(H,25,26,28) |
InChI Key |
NKAQNEDFHBWIGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=NC(=C(S3)CC4=CC=CC=C4)C(=O)OC |
Origin of Product |
United States |
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